

Application Note: Scalable Synthesis of N-Benzylanthranilic Acid

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Compound of Interest

Compound Name: *N-Benzylanthranilic acid*

CAS No.: 6622-55-5

Cat. No.: B141590

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Executive Summary

N-Benzylanthranilic acid (NBA) is a critical pharmacophore and intermediate in the synthesis of acridone alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs), and functional dyes.[1] [2] While direct alkylation of anthranilic acid with benzyl chloride is theoretically possible, it frequently suffers from poly-alkylation and esterification side reactions.[1]

This Application Note details two superior, high-fidelity synthetic routes:

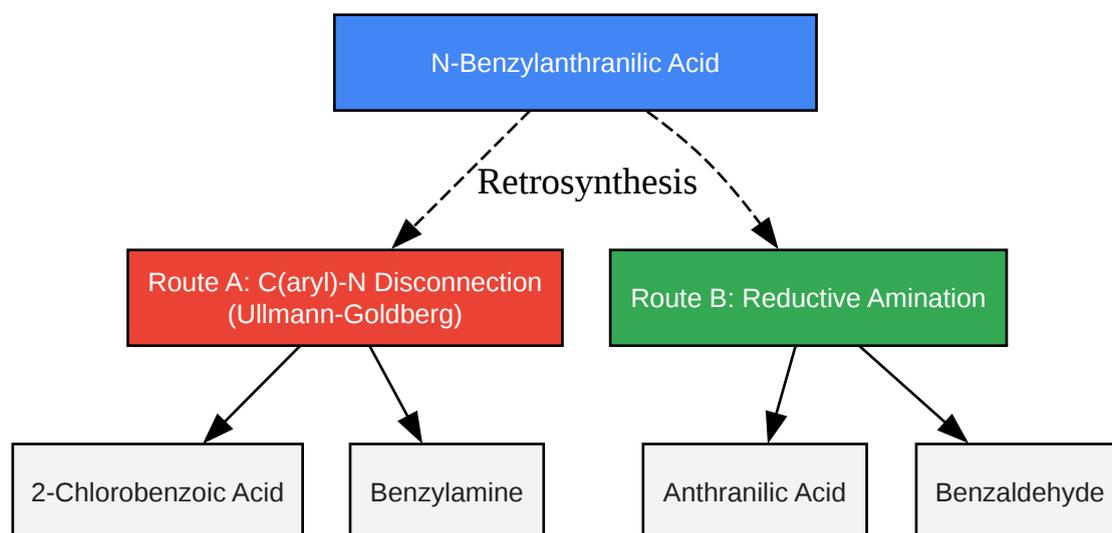
- Method A (Primary): A Copper-catalyzed modified Ullmann-Goldberg condensation.[1] This is the preferred route for process scalability and cost-efficiency.[1]
- Method B (Alternative): Reductive amination using Sodium Borohydride ().[1][3][4] This route offers milder conditions suitable for sensitive substrates or small-scale high-purity library generation.[1]

Retrosynthetic Analysis & Strategy

The synthesis is approached via two distinct disconnections. Method A relies on

bond formation, while Method B relies on

bond formation via an imine intermediate.[1]



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Figure 1: Retrosynthetic strategies for **N-Benzylanthranilic acid**.

Method A: Modified Ullmann Condensation (Protocol)

Rationale: The classical Ullmann reaction requires harsh conditions (

)^[1] This modified Goldberg variant utilizes a copper catalyst with an aqueous or polar-aprotic solvent system, allowing the reaction to proceed at lower temperatures (

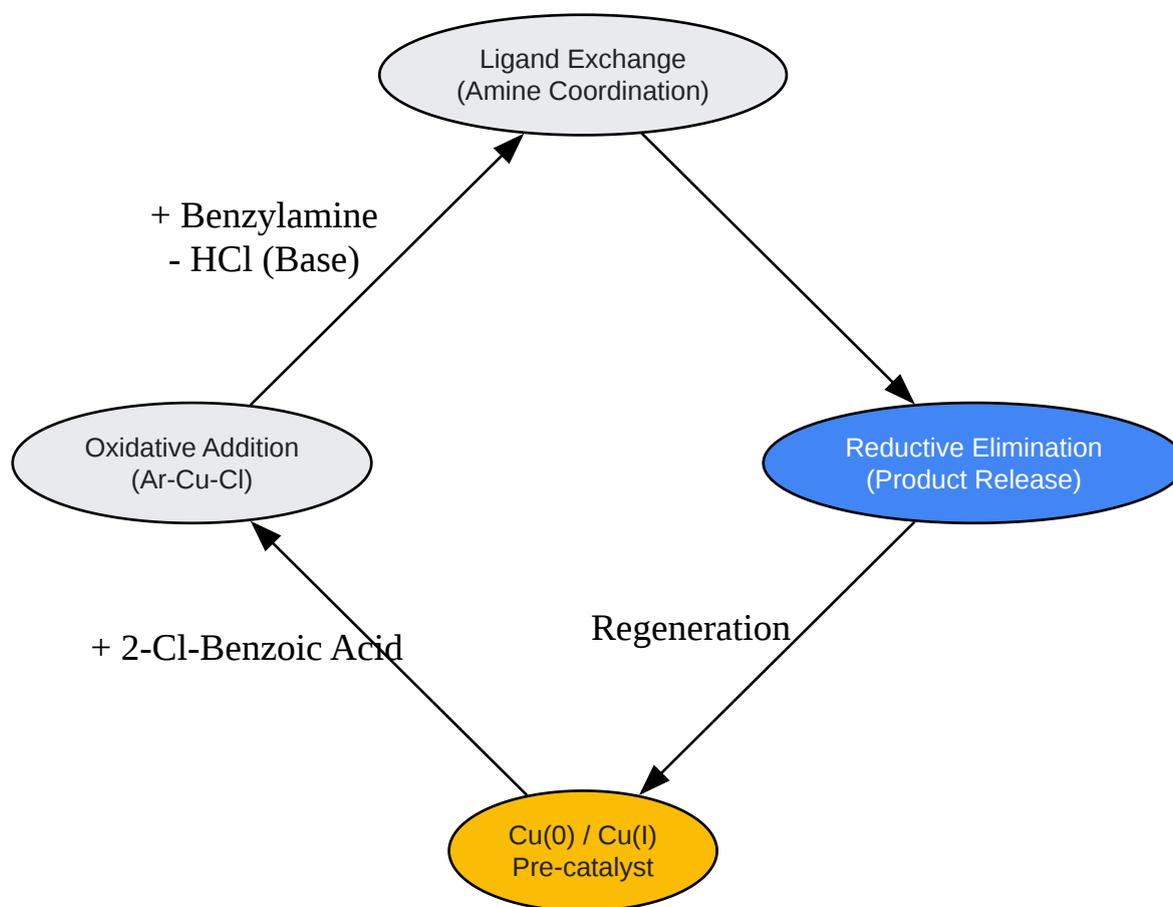
) with higher specificity.^[1]

Mechanistic Insight

The reaction proceeds via a Copper(I) catalytic cycle.^{[1][5][6]} The base (

) deprotonates the benzylamine and the carboxylic acid. The active Cu(I) species undergoes oxidative addition with the aryl chloride, followed by ligand exchange with the amine, and finally reductive elimination to form the

bond.^[2]



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Figure 2: Simplified catalytic cycle for the Copper-mediated arylation.

Reagents & Equipment[1]

- Substrate: 2-Chlorobenzoic acid (15.6 g, 100 mmol)
- Reagent: Benzylamine (21.4 g, 200 mmol) [Excess drives kinetics][1][2]
- Catalyst: Copper powder (0.5 g) or CuI (0.5 g)[1][2]
- Base: Potassium Carbonate (), anhydrous (13.8 g, 100 mmol)[2]
- Solvent: DMF (50 mL) or Water (for Green chemistry variant, requires vigorous reflux)

- Apparatus: 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Protocol

- Charge: To the 250 mL flask, add 2-Chlorobenzoic acid,

 , and DMF (or water).
- Activate: Add the Copper powder/catalyst.[1][7]
- Addition: Add Benzylamine in one portion.
- Reaction: Heat the mixture to reflux (

 for DMF;

 for water) with vigorous stirring.
 - Checkpoint: Monitor by TLC (System: Hexane:Ethyl Acetate 2:1).[1] The reaction typically completes in 4–6 hours.[1]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - If DMF was used, pour the mixture into 300 mL of ice-cold water.[1]
 - Filter the mixture to remove unreacted Copper and insoluble impurities.[1]
- Precipitation: Acidify the filtrate carefully with dilute HCl (2M) to pH ~4.0. The product will precipitate as a white/off-white solid.[1]
 - Note: Do not acidify below pH 3 to avoid protonating the amine product excessively, which may increase solubility or trap impurities.[2]
- Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to obtain pure **N-Benzylanthranilic acid**.[1]

Method B: Reductive Amination (Protocol)

Rationale: This method avoids transition metals and high heat, making it ideal for labs lacking high-pressure/temp equipment or when avoiding trace metal contamination is critical.[1]

Reagents[1][3][8]

- Substrate: Anthranilic acid (2-Aminobenzoic acid) (13.7 g, 100 mmol)
- Reagent: Benzaldehyde (10.6 g, 100 mmol)[2]
- Reducing Agent: Sodium Borohydride () (5.7 g, 150 mmol)[1][2]
- Solvent: Methanol (100 mL)

Step-by-Step Protocol

- Imine Formation: Dissolve Anthranilic acid and Benzaldehyde in Methanol. Stir at room temperature for 1–2 hours.
 - Observation: The solution may turn yellow, indicating imine (Schiff base) formation.[2]
- Reduction: Cool the solution to in an ice bath.
- Addition: Add portion-wise over 20 minutes.
 - Safety: Hydrogen gas evolution will occur.[1] Ensure good ventilation.[1]
- Completion: Remove ice bath and stir at room temperature for 2 hours.
- Quench: Add water (50 mL) and neutralize with dilute Acetic Acid to destroy excess borohydride.
- Isolation: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL).[1] Dry organics over

and concentrate.

Analytical Data & Validation

Physicochemical Properties Table

Property	Specification
Appearance	White to pale yellow crystalline powder
Melting Point	
Molecular Weight	227.26 g/mol
Solubility	Soluble in Ethanol, DMF, DMSO; Insoluble in Water
Yield (Method A)	75 - 85%
Yield (Method B)	85 - 92%

Spectroscopic Characterization[1]

- IR (): 3350 (NH stretch), 2500-3000 (OH carboxylic broad), 1660 (C=O acid), 1580 (Ar C=C).[1][2]
- NMR (400 MHz,):
 - 12.8 (s, 1H, -COOH)[1][2]
 - 8.1 (br s, 1H, -NH)[1][2]
 - 7.8 (dd, 1H, Ar-H ortho to COOH)[2]
 - 7.2 - 7.4 (m, 5H, Benzyl Ar-H)[1][2]
 - 6.5 - 6.7 (m, 2H, Anthranilic Ar-H)[1][2]

- 4.4 (s, 2H,
-Ph)[1][2]

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